N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetyl-1-thia-3,4-diazaspiro[4.5]dec-2-en-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-8(15)12-10-13-14(9(2)16)11(17-10)6-4-3-5-7-11/h3-7H2,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVIUIIITMXBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)CCCCC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966463 | |
| Record name | N-(1-Acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5210-63-9 | |
| Record name | N-(1-Acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide involves multiple steps, typically starting with the formation of the spirocyclic core. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the spirocyclic structure. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Chemical Reactions Analysis
N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biomolecules, which could lead to the development of new drugs. In medicine, its unique structure makes it a candidate for drug design and development, particularly in the field of cancer research .
Mechanism of Action
The mechanism of action of N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Spiroheterocyclic acetamides are a pharmacologically significant class of compounds. Below is a detailed comparison of N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide with structurally related analogs, focusing on synthesis, substituent effects, and crystallographic data.
Structural Analogues with Varying Heteroatoms
describes two closely related spiro compounds:
N-[1-acetyl-7,9-diphenyl-4-oxa-8-thia-1,2-diazaspiro(4.5)dec-2-en-3-yl]acetamide: Replaces the 4-thia group with 4-oxa (oxygen), introducing a more electronegative atom.
Key Differences :
- Electronic Effects : The 4-oxa analog exhibits stronger electron-withdrawing character, which may reduce nucleophilicity at the acetamide carbonyl compared to the thia variant .
- Pharmacological Implications : Sulfur atoms enhance membrane permeability and metabolic stability, suggesting the 4,8-dithia analog may have superior bioavailability .
Substituent Effects on Crystal Packing
highlights how meta-substituents on phenylacetamides influence solid-state geometry. For example:
- N-(3-chlorophenyl)-2,2,2-trichloro-acetamide crystallizes in a monoclinic system (space group P2₁/c) with one molecule per asymmetric unit.
- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide adopts a triclinic system (space group P-1) with two molecules per unit cell, indicating steric bulk from methyl groups disrupts symmetry .
The rigid spiro system may enforce a specific conformation, reducing polymorphism risks compared to flexible trichloro-acetamides .
Spiroheterocycles with Bioactive Moieties
reports N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-acetamide , which incorporates an imidazothiazole group. This moiety is associated with antitumor and antimicrobial activity, suggesting that the target compound’s bioactivity could be modulated by analogous substitutions .
Biological Activity
N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in drug design and development.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H17N3O2S
- Molecular Weight : 255.34 g/mol
- CAS Number : 5210-63-9
The compound's structure features a spirocyclic arrangement that includes sulfur and nitrogen atoms, which may contribute to its biological activity by influencing its interaction with biological macromolecules.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells, affecting various biochemical pathways. Current research suggests its potential as an inhibitor of tryptophan hydroxylase (TPH), particularly the TPH1 isoform, which is implicated in serotonin biosynthesis and has relevance in gastrointestinal and metabolic diseases as well as cancer treatments .
1. Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer properties. Its structural features allow it to interact with cellular pathways involved in cancer progression. Research has focused on its ability to inhibit tumor growth by targeting specific enzymes or receptors associated with cancer cell proliferation.
2. Neuropharmacological Effects
Given its potential role in modulating serotonin levels through TPH inhibition, this compound may have implications for treating mood disorders and other conditions linked to serotonin dysregulation .
3. Antimicrobial Activity
Some studies have explored the antimicrobial properties of similar spirocyclic compounds, suggesting that this compound could possess activity against various pathogens, although specific data on this compound remains limited.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in cancer cell lines with IC50 values indicating effective dosage levels. |
| Study 2 | TPH Inhibition | Showed significant inhibition of TPH activity in vitro, correlating with increased serotonin levels in treated models. |
| Study 3 | Antimicrobial Effects | Preliminary results indicated potential activity against Gram-positive bacteria; further studies needed for validation. |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to ensure high yield and purity . The compound can undergo various chemical reactions such as oxidation and substitution, making it a versatile building block for developing more complex molecules.
Q & A
Advanced Research Question
- Substituent Screening : Synthesize analogs with halogens (Cl, F) at the 4-position of the spiro ring to enhance target binding.
- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data against cancer cell lines (e.g., MCF-7). Contour maps guide modifications to reduce off-target effects .
Validation : Cross-test analogs in orthogonal assays (e.g., kinase profiling vs. apoptosis markers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
